2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate is an organic compound that belongs to the class of quinoline derivatives. It features a dihydroquinoline structure with additional functional groups that enhance its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science.
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate is classified as an ester due to the presence of the benzoate functional group. It is also categorized under heterocyclic compounds due to its dihydroquinoline core structure.
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate typically involves the following methods:
The synthesis can be performed under reflux conditions in a suitable solvent such as dichloromethane or toluene. Reaction times typically range from several hours to overnight, depending on the specific conditions and reagents used.
The molecular structure of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate can be represented as follows:
This structure includes:
Key data for this compound includes:
The compound can undergo various chemical reactions typical of esters and heterocycles:
These reactions are significant for modifying the compound's structure for further applications or studies in chemical reactivity.
The mechanism of action for 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate primarily involves its interaction with biological targets or other chemical species:
Empirical studies are needed to elucidate specific pathways and interactions within biological systems.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
The compound has potential applications in various scientific fields:
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate (CAS: 714278-29-2) belongs to the 1,2-dihydroquinoline class, characterized by a partially saturated quinoline core where the pyridine ring is reduced at the 1,2-bond. This scaffold differs from fully aromatic quinolines by exhibiting enhanced conformational flexibility and reduced planarity, which influences its electronic properties and biological interactions [2] [6]. The compound features three distinctive structural elements:
Table 1: Structural Features of Select Quinoline Derivatives
Compound | Core Structure | C6 Substituent | Notable Modifications |
---|---|---|---|
Target Compound | 1,2-Dihydroquinoline | 3-Fluorobenzoate ester | 2,2,4-Trimethyl stabilization |
Chloroquinaldol | 8-Hydroxyquinoline | 5-Chloro-7-iodo group | Halogenated bioactive derivative |
ML-SA1 (TRPML agonist) | 1,2,3,4-Tetrahydroquinoline | Isoindolinedione acetyl | Tetrahydro modification |
Decoquinate (antiprotozoal) | 4-Hydroxyquinoline | Ethyl ester with decane | Long alkyl chain at C3 |
This structural framework enables π-stacking interactions via the quinoline aromatic system while the fluorinated benzoate contributes to dipole-enhanced binding with biomolecular targets [2] [10]. The canonical SMILES representation (CC1=CC(C)(C)NC2C=CC(=CC1=2)OC(=O)C1C=C(F)C=CC=1
) precisely encodes the connectivity, highlighting the sterically congested quaternary carbon at C2 [9].
The 3-fluorobenzoate group in this compound exemplifies strategic fluorination in medicinal chemistry. Key functions include:
Table 2: Physicochemical Impact of Fluorination on Benzoate Derivatives
Parameter | 3-Fluorobenzoate | Benzoate (non-fluorinated) | Change (%) |
---|---|---|---|
logP | 4.65 | 4.20 | +10.7% |
Electrostatic Potential (kcal/mol) | -38.2 (carbonyl O) | -32.5 (carbonyl O) | +17.5% |
Metabolic Lability (ESTERase) | Moderate | High | -40% reduction |
Fluorinated aromatics also participate in orthogonal binding interactions, such as C–F⋯H–N contacts and halogen bonds with protein targets. In quinoline derivatives like the subject compound, these features synergize with the dihydroquinoline core’s DNA intercalation potential, making such hybrids promising scaffolds for anticancer and antiviral applications [2] [6] [7].
Dihydroquinolines have evolved from industrial antioxidants to privileged pharmacophores. Key milestones include:
The subject compound represents a contemporary approach merging dihydroquinoline stability with fluorinated aromatic bioactivity. Its synthesis (patented in the early 2000s) reflects advances in esterification methodologies under mild conditions, avoiding dihydroquinoline oxidation [1] [9]. Current research focuses on leveraging the C6 ester’s hydrolytic susceptibility for prodrug designs and targeted delivery systems.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1